molecular formula C6Cl2F3N3 B6608983 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 2222732-35-4

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B6608983
CAS No.: 2222732-35-4
M. Wt: 241.98 g/mol
InChI Key: WOSIZSRGZUPYOB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6HCl2F3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of uracil with phosphorus oxychloride (POCl3) to form 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with cyanogen bromide (BrCN) to introduce the carbonitrile group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl and carbonitrile groups.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom but no trifluoromethyl or carbonitrile groups.

    2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the carbonitrile group.

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and its potential biological activities .

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSIZSRGZUPYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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